Cas no 2229665-85-2 (methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate)

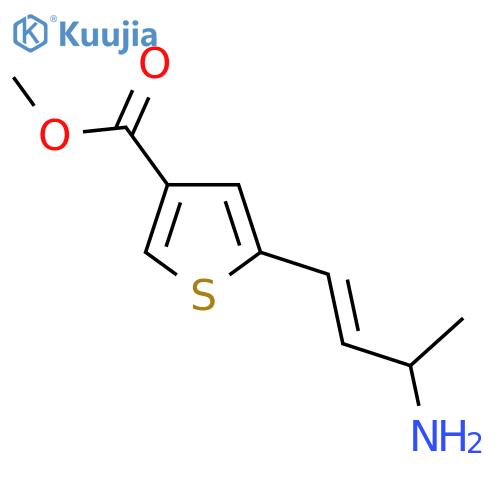

2229665-85-2 structure

商品名:methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate

- 2229665-85-2

- EN300-1743241

-

- インチ: 1S/C10H13NO2S/c1-7(11)3-4-9-5-8(6-14-9)10(12)13-2/h3-7H,11H2,1-2H3/b4-3+

- InChIKey: PUPNWKFVESFGIT-ONEGZZNKSA-N

- ほほえんだ: S1C=C(C(=O)OC)C=C1/C=C/C(C)N

計算された属性

- せいみつぶんしりょう: 211.06669983g/mol

- どういたいしつりょう: 211.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1743241-0.25g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 0.25g |

$1933.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-0.5g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 0.5g |

$2017.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-0.1g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 0.1g |

$1849.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-5g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 5g |

$6092.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-10g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 10g |

$9032.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-5.0g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 5g |

$6092.0 | 2023-06-03 | ||

| Enamine | EN300-1743241-10.0g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 10g |

$9032.0 | 2023-06-03 | ||

| Enamine | EN300-1743241-2.5g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 2.5g |

$4117.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-1g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 1g |

$2101.0 | 2023-09-20 | ||

| Enamine | EN300-1743241-0.05g |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate |

2229665-85-2 | 0.05g |

$1764.0 | 2023-09-20 |

methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2229665-85-2 (methyl 5-(3-aminobut-1-en-1-yl)thiophene-3-carboxylate) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量